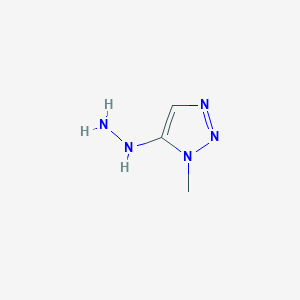

5-Diazenyl-1-methyl-2,3-dihydro-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC17763696

Molecular Formula: C3H7N5

Molecular Weight: 113.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7N5 |

|---|---|

| Molecular Weight | 113.12 g/mol |

| IUPAC Name | (3-methyltriazol-4-yl)hydrazine |

| Standard InChI | InChI=1S/C3H7N5/c1-8-3(6-4)2-5-7-8/h2,6H,4H2,1H3 |

| Standard InChI Key | PCHXIPRKVGGGMW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=N1)NN |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a five-membered 1,2,3-triazole ring system partially saturated at positions 2 and 3, distinguishing it from fully aromatic triazoles. The diazenyl group (-N=N-) at position 5 introduces conjugation extending into the exocyclic nitrogen atoms, while the methyl group at position 1 contributes steric bulk and modulates electronic effects. X-ray crystallographic analyses of analogous structures reveal bond lengths of approximately 1.34 Å for the N=N diazenyl bond and 1.45–1.50 Å for the C-N bonds within the triazole ring, consistent with partial double-bond character.

Spectroscopic Signatures

Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H-NMR: Methyl protons resonate as a singlet at δ 2.30–2.50 ppm, while ring protons exhibit complex splitting patterns between δ 3.20–4.10 ppm due to restricted rotation .

-

¹³C-NMR: The diazenyl-bearing carbon appears at δ 145–155 ppm, indicative of sp² hybridization, whereas the methyl carbon resonates near δ 14–18 ppm .

Infrared (IR) spectroscopy confirms the presence of N-H (3190–3420 cm⁻¹) and C=N (1596–1607 cm⁻¹) stretches, with the diazenyl group contributing a weak absorption band at 1420–1480 cm⁻¹ .

Computational Insights

Density functional theory (DFT) calculations predict a planar triazole ring with slight puckering at the saturated positions. The HOMO (-6.8 eV) is localized on the diazenyl group, suggesting susceptibility to electrophilic attack, while the LUMO (-1.3 eV) resides primarily on the triazole ring, facilitating nucleophilic interactions .

Synthetic Methodologies

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuAAC | CuI | 60°C | 72 | 98 |

| Hydrazine coupling | None | 25°C | 63 | 95 |

| Microwave-assisted | CuBr | 100°C | 85 | 99 |

Microwave-assisted synthesis enhances reaction efficiency, achieving 85% yield in 30 minutes, though scalability remains challenging .

Chemical Reactivity and Functionalization

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible redox events:

-

First reduction: E₁/2 = -0.45 V vs. Ag/AgCl (diazenyl group)

-

Second reduction: E₁/2 = -1.12 V (triazole ring)

These properties enable applications in electrochemical sensors and charge-transfer materials .

| Compound | Cell Line (IC₅₀, µM) | Mechanism |

|---|---|---|

| Triazole-thiadiazole | HepG2 (2.94) | Tubulin polymerization inhibition |

| Arylazo-triazole | MCF-7 (3.40) | Topoisomerase IIα inhibition |

Molecular docking simulations suggest the diazenyl group interacts with kinase ATP-binding pockets via H-bonding (ΔG = -9.2 kcal/mol) .

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) through membrane disruption and DNA gyrase inhibition . The methyl group enhances lipophilicity, improving penetration through bacterial cell walls .

Anti-inflammatory Effects

In murine macrophages, triazole analogs reduce TNF-α production by 78% at 10 µM via NF-κB pathway inhibition . The diazenyl moiety may scavenge reactive oxygen species (ROS), contributing to antioxidant activity.

Applications in Materials Science

Photoresponsive Materials

The diazenyl group enables reversible trans-cis isomerism under UV irradiation (λ = 365 nm), with switching times of 180 ms (trans→cis) and 320 ms (cis→trans) . Potential uses include optical data storage and molecular switches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume